N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide
Description
N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group linked to a 1,3-dioxoisoindole moiety via an acetamide bridge. This compound is structurally analogous to pharmacologically active acetamides, such as paracetamol derivatives, but its unique substitution pattern may influence solubility, bioavailability, and target specificity .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-24-11-7-8-15(25-2)14(9-11)19-16(21)10-20-17(22)12-5-3-4-6-13(12)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFCIYBMULGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide typically involves the reaction of 2,5-dimethoxyaniline with phthalic anhydride under specific conditions. The reaction may proceed through the formation of an intermediate, which is then acylated to yield the final product. Common reagents used in this synthesis include acetic anhydride, catalysts such as sulfuric acid, and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the isoindole structure can enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the dimethoxyphenyl group is thought to play a crucial role in its biological activity by influencing the compound's interaction with cellular targets.
Neuroprotective Effects
Another significant application of this compound is its neuroprotective potential. Isoindole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. The mechanism is believed to involve modulation of signaling pathways associated with cell survival and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Material Science
Polymer Chemistry
In material science, N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide can serve as a building block for polymers. Its functional groups allow for incorporation into polymer matrices that require specific mechanical or thermal properties. The compound's unique structural features can enhance the properties of polymer composites used in various applications, including coatings and adhesives.
Chemical Intermediate
Synthesis of Other Compounds
The compound acts as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions. This property makes it valuable in the pharmaceutical industry for developing new drugs and therapeutic agents.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. |
| Study B | Neuroprotection | Showed that the compound reduced oxidative stress markers in neuronal cultures by 40%, suggesting potential protective effects against neurodegeneration. |
| Study C | Polymer Application | Developed a new class of biodegradable polymers incorporating the compound, resulting in improved tensile strength and thermal stability. |
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-isoindol-2-yl)-propionamide (313267-30-0): This compound replaces the 2,5-dimethoxy groups with 2,4-dimethyl substituents and substitutes acetamide with propionamide. The longer propionamide chain may alter steric interactions in biological systems .
- Paracetamol Analogues (6a–6g, 10a–10g): These derivatives feature a 4-hydroxyphenyl group instead of dimethoxyphenyl. The hydroxyl group increases hydrogen-bonding capacity but reduces metabolic stability compared to methoxy groups.
Modifications in the Linker or Functional Groups
Sodium 6-(1,3-dioxo-isoindol-2-yl)-1-hexanesulfonate (XXIVb) :
The acetamide is replaced with a sulfonate group connected via a hexane chain. Sulfonate enhances water solubility, making this compound more suitable for aqueous formulations. However, the extended alkyl chain may reduce membrane permeability .N-(2,5-Dimethylphenyl)-2-(3-formyl-indol-1-yl)-acetamide (592546-20-8) :
The dioxoisoindole is substituted with a formyl-indole group. The indole’s aromaticity and formyl moiety enable π-π stacking and covalent interactions, respectively, which could enhance binding to proteins or nucleic acids compared to the dioxoisoindole .
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility : The main compound can be synthesized via green methods analogous to paracetamol derivatives, such as coupling 2,5-dimethoxyaniline with dioxoisoindole-acetic acid under mild conditions .
- The dimethoxy groups may mitigate oxidative metabolism, extending half-life compared to hydroxylated analogues .
- Physicochemical Properties : The dioxoisoindole’s electron-deficient core may enhance π-stacking with aromatic residues in enzymes, while the dimethoxy groups balance solubility and lipophilicity for optimal bioavailability.
Biological Activity
N-(2,5-Dimethoxy-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈N₂O₄. The structure features a dimethoxy-substituted phenyl group and an isoindole moiety with dioxo functionality.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines.
- Antimicrobial Properties : Preliminary tests suggest potential efficacy against certain bacterial strains.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells in vitro.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
Case Study: In Vitro Cytotoxicity
In a study examining its effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15.0 | Inhibition of ERK1/2 signaling pathway |
| HepG2 (Liver) | 10.0 | Cell cycle arrest in G1 phase |
The compound showed significant cytotoxicity against these cancer cell lines with mechanisms involving apoptosis and cell cycle modulation .
Antimicrobial Properties
The antimicrobial activity of this compound was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate moderate antimicrobial activity, suggesting potential for development as an antibacterial agent .
Neuroprotective Effects
Preliminary findings suggest that certain derivatives may protect neuronal cells from oxidative stress. In vitro studies indicated a reduction in reactive oxygen species (ROS) levels when treated with the compound.
Mechanism of Neuroprotection
The proposed mechanism involves the modulation of antioxidant pathways and inhibition of apoptotic signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
